Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the linear formula C12H13NO4 . It is closely related to cyclobutanecarbonyl chloride .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of nitric acid and acetic anhydride . Another method involves the use of sulfuric acid . The compound can also be synthesized from ethyl (4-nitrophenyl)acetate in N,N-dimethylformamide with sodium hydride .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.24 g/mol . The compound’s physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Scientific Research Applications
Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate, has been oligomerized using horseradisch peroxidase as a catalyst. This process occurred in the presence of cyclodextrine at room temperature in a phosphate buffer. The oligomer formed was cross-linked via free radical polymerization, demonstrating its utility in polymer chemistry (Pang, Ritter & Tabatabai, 2003).
Synthetic Chemistry
Ethyl 1-nitrocyclopropanecarboxylates have been synthesized from alkenes and ethyl nitrodiazoacetate using rhodium(II) acetate as a catalyst. This reaction highlights the compound's significance in synthetic chemistry for producing cyclopropanes and ene products, and it reveals its sensitivity to the electronic and steric nature of reactant alkenes (O'bannon & Dailey, 1989).
Ethylene Research
In plant research, ethylene is a significant compound, and this compound derivatives play a role in understanding ethylene biosynthesis. Studies involving 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, indicate its conversion into nonvolatile metabolites, essential for understanding plant growth and physiology (Hoffman, Yang & McKeon, 1982).
Pharmaceutical Research
This compound derivatives have been used in pharmaceutical research for the synthesis of various compounds. One such study involves the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, demonstrating its potential in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUEXRFMHSCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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